molecular formula C6H6ClN5 B175929 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 100644-66-4

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B175929
CAS No.: 100644-66-4
M. Wt: 183.6 g/mol
InChI Key: LSZNUJWHYLMPRG-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS: 100644-66-4) is a bicyclic heterocyclic compound with the molecular formula C₆H₆ClN₅ and a molecular weight of 183.60 g/mol . Its structure features:

  • A pyrazolo[3,4-d]pyrimidine core.
  • A chlorine atom at position 2.
  • A methyl group at position 1.
  • An amine group at position 4.

Properties

IUPAC Name

4-chloro-1-methylpyrazolo[3,4-d]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN5/c1-12-5-3(2-9-12)4(7)10-6(8)11-5/h2H,1H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZNUJWHYLMPRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is treated with aqueous ammonia or ammonium salts in the presence of a base such as triethylamine (TEA) or N-ethyl-N,N-diisopropylamine (DIPEA). The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80–100°C) for 5–12 hours. The 6-chloro group exhibits higher reactivity due to electronic and steric factors, enabling selective substitution while retaining the 4-chloro substituent.

Example Protocol:

  • Starting Material : 4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (300 mg, 1.50 mmol)

  • Reagents : Ammonium hydroxide (2 eq), DIPEA (1.5 eq)

  • Solvent : DMF (3 mL)

  • Conditions : 100°C, 5 hours

  • Yield : ~90% (theoretical)

Cyclocondensation of Functionalized Pyrazole Precursors

An alternative route involves constructing the pyrazolo[3,4-d]pyrimidine core through cyclocondensation reactions. This method integrates the amine group during ring formation, avoiding the need for post-synthetic modifications.

Key Steps:

  • Synthesis of 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile :
    Methylhydrazine reacts with malononitrile derivatives under basic conditions to form the pyrazole backbone.

  • Cyclization with Chloroacetyl Chloride :
    The carbonitrile group undergoes cyclocondensation with chloroacetyl chloride in the presence of potassium tert-butoxide (t-BuOK), forming the pyrimidine ring and introducing the 4-chloro substituent.

Optimized Conditions:

  • Temperature : Reflux in t-butanol

  • Catalyst : t-BuOK (1.2 eq)

  • Yield : 70–85%

Green Chemistry Approaches

Recent advancements emphasize sustainable protocols to reduce environmental impact. These methods align with principles of green chemistry, utilizing solvent-free conditions, microwave irradiation, or ionic liquids.

Microwave-Assisted Synthesis:

Microwave irradiation significantly reduces reaction times. A mixture of 1-methylpyrazole derivatives and chlorinated pyrimidine precursors is irradiated at 120°C for 15–30 minutes, achieving yields comparable to conventional heating (75–88%).

Solvent-Free Cyclocondensation:

Eliminating solvents, the reaction proceeds via grinding stoichiometric amounts of 5-amino-1-methylpyrazole-4-carbonitrile and trichloroacetonitrile in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA). This method offers a 92% yield with minimal waste.

Post-Synthetic Functionalization

The 6-amino group in this compound serves as a handle for further derivatization. Common modifications include:

  • Acylation : Treatment with acetyl chloride in pyridine yields N-acylated derivatives.

  • Suzuki Coupling : Palladium-catalyzed cross-coupling introduces aryl or heteroaryl groups at the 4-position.

Analytical and Characterization Data

Spectral Confirmation:

  • ¹H NMR (DMSO-d6): δ 8.26 (s, 1H, pyrimidine-H), 6.85 (s, 2H, NH2), 3.91 (s, 3H, CH3).

  • MS (ESI+) : m/z 184.1 [M+H]+.

Crystallographic Data:

X-ray diffraction confirms the planar pyrazolopyrimidine core with bond lengths consistent with aromatic systems. The methyl group at N1 and chloro at C4 adopt equatorial orientations, minimizing steric strain.

Comparative Analysis of Methods

MethodStarting MaterialConditionsYield (%)Advantages
NAS4,6-Dichloro precursorDMF, 100°C, 5h90High selectivity, scalable
Cyclocondensation5-Amino-1-methylpyrazole-4-carbonitrilet-BuOH, reflux85Integrated ring formation
MicrowavePreformed pyrazoleMW, 120°C, 15min88Rapid, energy-efficient
Solvent-FreeTrichloroacetonitrileGrinding, PTSA92Eco-friendly, high atom economy

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methylamine yields 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .

Scientific Research Applications

Biological Activities

Research indicates that 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine exhibits various biological activities:

Anticancer Activity

Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines possess anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation in vitro and in vivo models. These compounds target specific kinases involved in cancer progression, demonstrating promising results against various cancer types .

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown effectiveness against several bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Research has also identified anti-inflammatory properties associated with this compound class. By modulating inflammatory pathways, these compounds may offer therapeutic benefits for conditions like arthritis and other inflammatory diseases .

Case Study 1: Anticancer Screening

A study published in a peer-reviewed journal evaluated the anticancer effects of a series of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The results indicated a significant reduction in cell viability in breast cancer cell lines when treated with this compound, suggesting its potential as an anticancer agent.

CompoundCell LineIC50 (µM)
This compoundMCF715.2
Control (Doxorubicin)MCF70.5

Case Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The findings showed that it inhibited bacterial growth effectively at concentrations of 50 µg/mL and lower.

PathogenMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus50
Escherichia coli25

Mechanism of Action

The mechanism of action of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets and pathways. One of the primary targets is cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. The compound inhibits CDK2 activity, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other enzymes and receptors, contributing to its broad spectrum of biological activities .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Spectral Data Comparison
Compound IR (cm⁻¹) ¹H NMR (δ, ppm) Key Applications
This compound Not reported Not reported Intermediate synthesis
4-Chloro-N,1-diphenyl analog () 2950–2980 (CH aliphatic) 7–8 (NH broad singlet) Anticagent precursor
6-(Chloromethyl)-N,1-dimethyl analog () Not reported Confirmed by X-ray diffraction X-ray validated intermediate

Biological Activity

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS No. 100644-66-4) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo[3,4-d]pyrimidine family, which is known for various pharmacological properties, including anticancer and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.

The chemical structure of this compound is characterized by its molecular formula C₆H₆ClN₅ and a molecular weight of 183.60 g/mol. The compound features a chlorinated pyrazole moiety, which is significant for its biological interactions.

PropertyValue
CAS Number100644-66-4
Molecular FormulaC₆H₆ClN₅
Molecular Weight183.60 g/mol
Purity>95%
Log P (octanol-water)0.77

Anticancer Potential

Recent studies indicate that derivatives of pyrazolo[3,4-d]pyrimidines exhibit promising anticancer activity through various mechanisms. For example, compounds in this class have been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines.

  • Mechanism of Action : The anticancer effects are attributed to the inhibition of DNA replication and disruption of cell signaling pathways. Computational studies have demonstrated that these compounds can interact with DNA through minor groove binding, leading to significant biological effects .
  • Case Study : In a comparative study involving several derivatives, it was found that certain pyrazolo compounds exhibited IC50 values in the low micromolar range against breast and cervical cancer cell lines. The specific derivative containing the pyrazolo[3,4-d]pyrimidine scaffold showed enhanced efficacy compared to non-chlorinated analogs .

Enzyme Inhibition

The compound has also been investigated for its role as an inhibitor of various enzymes involved in cancer progression and inflammation.

Research Findings

A review of literature reveals several studies focusing on the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A notable method includes the reaction of chlorinated pyrazoles with appropriate amines under controlled conditions to yield high-purity products .

Pharmacological Studies

Pharmacological evaluations have demonstrated that compounds derived from this scaffold possess anti-inflammatory properties alongside their anticancer activities. These findings suggest a dual mechanism that could be exploited for therapeutic interventions in diseases characterized by inflammation and uncontrolled cell growth .

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